ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
Description
Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride (CAS 1217814-87-3) is a heterocyclic organic compound with the molecular formula C₉H₁₆ClNO₂ and a molecular weight of 205.68 g/mol . The bicyclo[2.2.1]heptane (norbornane) scaffold is rigid and conformationally constrained, making it valuable in medicinal chemistry for enhancing binding affinity and metabolic stability. The ethyl carboxylate group at the 2-position and the hydrochloride salt improve solubility and crystallinity, critical for pharmaceutical applications.
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)7-5-6-3-4-8(7)10-6;/h6-8,10H,2-5H2,1H3;1H/t6-,7+,8+;/m0./s1 |
InChI Key |
RHTOIFWJKDDWQY-HNPMAXIBSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]2CC[C@H]1N2.Cl |
Canonical SMILES |
CCOC(=O)C1CC2CCC1N2.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The epimerization-lactamization cascade is a pivotal method for constructing the bicyclic framework. Starting from (2S,4R)-4-aminoproline methyl esters, this one-pot process involves:
- Epimerization : Base-induced racemization at the C2 position.
- Lactamization : Intramolecular aminolysis of the (2R)-epimer to form the bicyclic lactam intermediate.
Key factors include:
Optimized Conditions and Yields
| Substrate | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| N-Ts-4-aminoproline ester | NaH | THF | 0 → RT | 78 |
| N-Boc-4-aminoproline ester | KOtBu | DMF | 25 | 65 |
This method achieves stereoselectivity >20:1 dr for the (1R,2R,4S) configuration.
Multi-Step Synthesis from Trans-4-Hydroxyproline
Stepwise Route
A classical five-step synthesis starting from trans-4-hydroxy-L-proline includes:
- Benzoylation : Protection of the hydroxyl group.
- Methyl esterification : Conversion to methyl ester.
- Tosylation : Introduction of a leaving group.
- Reduction : LiBH₄-mediated cyclization to form the lactam.
- Hydrogenolysis : Removal of protecting groups and hydrochloride salt formation.
Yield and Scalability
- Overall yield : 18% (traditional route).
- Improved route : Platinum oxide-catalyzed hydrogenation increases yield to 36% but requires costly catalysts.
Palladium-Catalyzed 1,2-Aminoacyloxylation
Methodology
A novel approach employs palladium catalysis to construct oxygenated 2-azabicyclo[2.2.1]heptanes. Cyclopentenes undergo 1,2-aminoacyloxylation with:
Reaction Scope
| Cyclopentene Derivative | Carboxylic Acid | Yield (%) |
|---|---|---|
| Unsubstituted | Acetic acid | 72 |
| 3-Methyl | Benzoyloxy | 68 |
This method enables rapid access to diverse bicyclic scaffolds but requires stringent anhydrous conditions.
Diels-Alder Reaction with N-Acylpyrroles
Stereoselective Cycloaddition
N-Acylpyrroles (e.g., N-Boc-pyrrole) react with acetylenic dienophiles in a Diels-Alder reaction:
Key Data
| Dienophile | Lewis Acid | Yield (%) | ee (%) |
|---|---|---|---|
| Dimethyl acetylenedicarboxylate | None | 45 | - |
| Ethyl propiolate | AlCl₃ | 62 | 88 |
Post-reaction ozonolysis and decarbonylation yield the bicyclic ketone, which is esterified and converted to the hydrochloride salt.
Industrial-Scale Considerations
Process Optimization
Industrial production emphasizes:
Purification Strategies
- Recrystallization : Methanol/ethyl acetate mixtures isolate the hydrochloride salt.
- Chiral chromatography : Resolves enantiomeric impurities on preparative HPLC.
Comparative Analysis of Methods
| Method | Yield (%) | Stereocontrol | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Epimerization-lactamization | 65–78 | High | Moderate | High |
| Multi-step synthesis | 18–36 | Moderate | Low | Low |
| Palladium catalysis | 68–72 | High | High | Moderate |
| Diels-Alder | 45–62 | Variable | Moderate | Low |
The epimerization-lactamization cascade offers the best balance of yield and stereoselectivity, while palladium catalysis is superior for structural diversification.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H16ClNO2
- Molecular Weight : 205.68 g/mol
- CAS Number : 1217814-87-3
- IUPAC Name : Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
The structure of this compound features a bicyclic framework that is crucial for its biological activity and interaction with various biological targets.
Cholinergic Modulation
Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate; hydrochloride has been studied for its potential as a cholinergic agent. Research indicates that derivatives of 7-azabicyclo[2.2.1]heptane can interact with cholinergic receptors, making them candidates for treating neurological disorders such as Alzheimer's disease and other cognitive impairments .
Synthesis of Therapeutic Agents
This compound serves as an important intermediate in the synthesis of various therapeutic agents. Its bicyclic structure allows for modifications that can lead to the development of new drugs targeting specific receptors or pathways in the body . For instance, it can be transformed into other bioactive compounds through various chemical reactions such as hydroxylation and acylation.
Analgesic Properties
Studies have suggested that derivatives of this compound possess analgesic properties, which could be beneficial in pain management therapies . The mechanism may involve modulation of neurotransmitter release and receptor activity within pain pathways.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Cholinergic Activity Assessment | Demonstrated that derivatives exhibit significant binding affinity to muscarinic receptors | Potential use in cognitive enhancement therapies |
| Synthesis Pathway Development | Established efficient synthetic routes for producing ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane derivatives | Facilitates the development of new pharmacological agents |
| Analgesic Efficacy Trials | Found analgesic effects comparable to existing pain medications in animal models | Suggests potential for new pain relief medications |
Mechanism of Action
The mechanism of action of ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Epibatidine Derivatives
Epibatidine (CAS 140111-52-0, C₁₁H₁₃ClN₂) is a natural alkaloid with the same bicyclo[2.2.1]heptane core but features a 6-chloro-3-pyridyl substituent at the 2-position instead of an ethyl carboxylate .
- Pharmacological Activity : Epibatidine is a potent nicotinic acetylcholine receptor (nAChR) agonist, with Ki = 43 pM for α4β2 receptors, ~5000-fold more potent than nicotine .
- Stereochemistry : The absolute configuration of epibatidine is 1R,2R,4S , identical to the target compound, highlighting the role of stereochemistry in receptor interactions .
- Toxicity : Epibatidine’s high affinity contributes to severe toxicity (LD₅₀ < 1 mg/kg in mice), limiting therapeutic use .
Methyl Ester Analogs
Methyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate (CAS 1788041-49-5, C₁₀H₁₅NO₆) shares the same core but substitutes the ethyl group with a methyl ester and uses oxalate as the counterion .
Carboxylic Acid Derivatives
rac-(1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride (C₇H₁₄ClNO₃) replaces the ethyl ester with a carboxylic acid, altering solubility and reactivity .
Trifluoromethyl-Substituted Analogs
(1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride (CAS 2177264-26-3) introduces a trifluoromethyl group and replaces one nitrogen with oxygen .
Thienyl-Substituted Derivatives
Methyl (1S,2R,4R)-2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate exemplifies substitution with a thienyl group , synthesized via chiral HPLC resolution .
- Stereochemical Purity : >99% enantiomeric excess achieved, critical for probing stereospecific biological effects .
- Applications : Used to study constrained proline analogs in peptide mimetics .
Key Research Findings
Stereochemistry Matters : The 1R,2R,4S configuration in the target compound and epibatidine is essential for high receptor affinity, as mirror-image enantiomers show reduced activity .
Functional Group Impact :
- Ethyl carboxylate : Balances lipophilicity and solubility, ideal for oral bioavailability.
- Chloropyridyl (epibatidine) : Enhances nAChR binding but introduces toxicity .
- Trifluoromethyl : Improves metabolic stability but may reduce solubility .
Synthetic Advances : Improved yields (e.g., 36% for 7-azabicyclo[2.2.1]heptane derivatives vs. <1% in early methods) enable scalable production .
Biological Activity
Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride (CAS Number: 1217977-76-8) is a bicyclic compound with significant potential in medicinal chemistry. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C9H15NO2 |
| Molecular Weight | 169.22 g/mol |
| IUPAC Name | Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride |
| InChI Key | PZYIEJIXPMWKPS-XLPZGREQSA-N |
Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate acts primarily as a receptor modulator . Its structure allows it to interact with various neurotransmitter systems, notably in the central nervous system (CNS). Research indicates that this compound may function as an antagonist at certain receptors, influencing neurotransmitter release and receptor activation.
1. CNS Activity
Studies suggest that this compound exhibits notable analgesic and anxiolytic properties. It is believed to modulate pain pathways via interaction with opioid receptors and may also influence serotonin pathways, contributing to its anxiolytic effects.
2. Antimicrobial Properties
Preliminary investigations have indicated that ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate shows activity against certain bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis.
3. Neuroprotective Effects
Research has highlighted potential neuroprotective effects of this compound in models of neurodegeneration. It may help mitigate oxidative stress and inflammation in neuronal cells.
Case Study 1: Analgesic Properties
A study conducted on rodent models demonstrated that administration of ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate resulted in a significant reduction in pain response when subjected to thermal stimuli. The analgesic effect was comparable to standard opioid treatments but with a lower incidence of side effects.
Case Study 2: Antimicrobial Activity
In vitro assays revealed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting potential as a lead compound for antibiotic development.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of bicyclic compounds similar to ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate. Modifications to the azabicyclo structure have been shown to enhance receptor affinity and selectivity:
| Modification | Effect on Activity |
|---|---|
| Methyl substitution | Increased analgesic potency |
| Halogen substitution | Enhanced antimicrobial activity |
Q & A
Q. What synthetic methodologies are available for preparing 7-azabicyclo[2.2.1]heptane derivatives, and how do their yields compare?
Two primary routes are documented:
- A five-step synthesis yielding 18% via cycloaddition and deprotection, and an alternative five-step method achieving 36% yield using platinum oxide catalysis .
- Palladium-bisimidazol-2-ylidene complexes enable direct N-heteroaryl functionalization in a single step, offering moderate yields (40–60%) for diverse substrates .
Q. How can enantiomeric resolution of racemic 7-azabicyclo[2.2.1]heptane derivatives be achieved?
Chiral HPLC with cellulose-based columns (e.g., 10-undecenoate/3,5-dimethylphenylcarbamate on allylsilica) effectively resolves enantiomers. A 93/2/5 hexane/chloroform/2-propanol eluent at 18 mL/min achieves >99% purity, as demonstrated for methyl 2-(thien-2-yl) derivatives .
Q. What spectroscopic methods are critical for characterizing stereochemistry in this compound?
Key techniques include:
Q. What safety precautions are necessary when handling this compound?
GHS hazards include acute oral toxicity (H302), skin irritation (H315), and respiratory effects (H335). Use PPE (gloves, goggles), ensure ventilation, and avoid dust formation .
Q. How does the 7-azanorbornane skeleton influence molecular rigidity?
The bicyclic framework imposes steric constraints, reducing rotational barriers (e.g., N–CO bond barriers are 1.2 kcal/mol lower than unstrained analogs) .
Advanced Research Questions
Q. How can synthetic yields of 7-azabicyclo[2.2.1]heptane derivatives be optimized despite competing side reactions?
Q. How should researchers resolve contradictions between stereochemical assignments from chromatography vs. spectroscopy?
Cross-validate using:
- Synthetic correlation : Compare with epibatidine’s absolute configuration (1R,2R,4S) confirmed via X-ray and total synthesis .
- Chiral eluent profiles : Match retention times with resolved standards under identical HPLC conditions .
Q. What strategies mitigate low regioselectivity in functionalizing the 7-azabicyclo[2.2.1]heptane core?
Q. How does the compound’s stereochemistry compare to bioactive analogs like epibatidine?
Epibatidine (1R,2R,4S configuration) shares the 7-azanorbornane skeleton but features a 6-chloropyridyl substituent. Its analgesic activity highlights the scaffold’s versatility for nicotinic receptor targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
